2,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N6OS/c1-3-6-21-15-13-10-23-26(16(13)25-18(24-15)28-2)8-7-22-17(27)12-5-4-11(19)9-14(12)20/h4-5,9-10H,3,6-8H2,1-2H3,(H,22,27)(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRIOILAYPONKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 406.46 g/mol
- IUPAC Name : 2,4-difluoro-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives. Notably, compounds derived from this scaffold have demonstrated significant efficacy against various cancer cell lines.
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Cell Line Studies :
- In vitro tests against the MDA-MB-468 and T-47D breast cancer cell lines revealed that certain derivatives showed enhanced antiproliferative effects. For instance, a related compound (12b) increased total apoptosis by approximately 18.98-fold compared to controls and elevated caspase-3 levels by 7.32-fold in MDA-MB-468 cells .
- The synthesized derivatives were evaluated using the NCI 60 human tumor cell line panel, where they exhibited promising results in inhibiting tumor growth .
-
Mechanisms of Action :
- The anticancer effects are attributed to multiple mechanisms including:
Data Table: Summary of Biological Activity
| Property | Value/Description |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 406.46 g/mol |
| Antiproliferative Activity | Significant against MDA-MB-468 and T-47D |
| Apoptosis Induction | 18.98-fold increase in total apoptosis |
| Caspase Activation | 7.32-fold increase in caspase-3 levels |
| Mechanisms of Action | CDK inhibition, EGFR targeting |
Study 1: Antitumor Activity Evaluation
A study focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives evaluated their anticancer activities against various cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis effectively through multiple signaling pathways .
Study 2: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of these compounds revealed that specific modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance biological activity. For example, the introduction of different substituents at the 4-position significantly influenced potency against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
